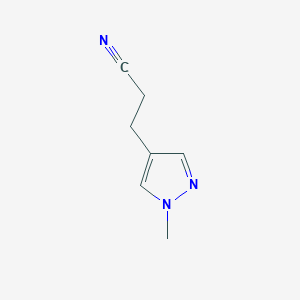![molecular formula C22H16ClN3O2S B2503498 N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide CAS No. 689227-25-6](/img/no-structure.png)
N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinone derivatives has been a subject of interest due to their biological activities. In one study, a series of new quinazolinone derivatives were synthesized starting from 2-[2-(2,6-dichlorophenyl)amino]phenyl acetic acid. The process involved the formation of acid chloride, benzoxazinone, amino quinazolin-4(3H)-one, and Schiff base. These compounds, including those with a sulfonamido-thiazolidinone moiety, demonstrated promising antibacterial activity, particularly against C. albicans . Another study focused on the green synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides by reacting substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, yielding nearly quantitative results . This approach aligns with green chemistry principles, emphasizing the importance of environmentally friendly methods in chemical synthesis.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which is often substituted at the 2 and 3 positions. The presence of various substituents, such as sulfonamido groups and thiazolidinone rings, can significantly influence the biological activity of these compounds. Spectral analysis techniques, such as NMR and IR spectroscopy, are typically used to confirm the structure of synthesized compounds .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions due to their reactive sites. The synthesis process often involves the formation of intermediate compounds, such as Schiff bases, which can then be further modified to produce the final quinazolinone derivatives. The reactivity of these compounds is crucial for their antimicrobial and antiviral properties, as it allows them to interact with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of sulfonamido and thiazolidinone groups can affect these properties, potentially enhancing the compound's biological activity. For instance, the solubility in water can be an important factor for the compound's bioavailability and efficacy .
Aplicaciones Científicas De Investigación
Chemical Reactivity and Anticancer Potential
N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide, like its structural analogs, has been explored for its chemical reactivity with various electrophilic and nucleophilic reagents. Such reactivity studies facilitate the synthesis of diverse heterocyclic compounds with potential biological activities. Specifically, quinazolinone derivatives have demonstrated selective anticancer activity, highlighting their potential as therapeutic agents in cancer treatment. The reactivity and subsequent biological evaluation of these compounds underscore their significance in medicinal chemistry research Reactivity of 3-amino-3H-quinazolin-4-one derivatives towards some electrophilic and nucleophilic reagents and using of the products in the building of some interesting heterocycles as anticancer agent.
Structural Analysis and Biological Activities
The structural analysis of quinazolinone derivatives, including crystallography and Hirshfeld surface computational methods, provides insights into their molecular architecture and intermolecular interactions. These studies are crucial for understanding the compound's physicochemical properties and potential biological activities, including antioxidant and antibacterial effects. Such comprehensive structural and biological evaluations contribute to the development of novel compounds with therapeutic applications Crystal structure, Hirshfeld surfaces and biological studies of 4, 5-dihydro-1,3,4-oxadiazole-2-thiones.
Synthesis and Anticonvulsant Activity
Quinazolinone derivatives have also been synthesized and evaluated for their anticonvulsant activity. By modifying the quinazolinone core structure, researchers aim to discover novel compounds with potent activity against seizures, contributing to the development of new anticonvulsant medications. This research area highlights the versatility of quinazolinone derivatives in addressing various neurological disorders Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves the condensation of 3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid with N-(3-chlorobenzyl)amine, followed by acylation with benzoyl chloride.", "Starting Materials": [ "3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid", "N-(3-chlorobenzyl)amine", "benzoyl chloride", "diethyl ether", "triethylamine", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Dissolve 3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid (1.0 g) and N-(3-chlorobenzyl)amine (1.2 g) in diethyl ether (20 mL) and add triethylamine (1.5 mL). Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the precipitate and wash with diethyl ether. Dry the product under vacuum to obtain N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide (1.8 g, 85% yield).", "Step 3: Dissolve N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide (1.0 g) in dry dichloromethane (20 mL) and add benzoyl chloride (1.2 g) and triethylamine (1.5 mL). Stir the mixture at room temperature for 24 hours.", "Step 4: Wash the precipitate with sodium bicarbonate solution and water. Dry the product under vacuum to obtain the final product (1.2 g, 75% yield)." ] } | |
Número CAS |
689227-25-6 |
Nombre del producto |
N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
Fórmula molecular |
C22H16ClN3O2S |
Peso molecular |
421.9 |
Nombre IUPAC |
N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C22H16ClN3O2S/c23-16-7-3-5-14(11-16)13-24-20(27)15-6-4-8-17(12-15)26-21(28)18-9-1-2-10-19(18)25-22(26)29/h1-12H,13H2,(H,24,27)(H,25,29) |
Clave InChI |
SUQGXKVEBWCBNL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC(=C3)C(=O)NCC4=CC(=CC=C4)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





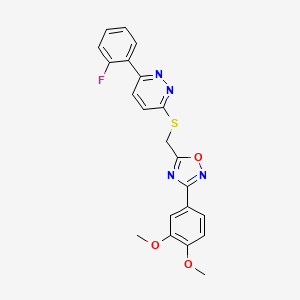
![1-Benzyl-2-[(2,2-dimethyl-1,3-benzodioxol-4-yl)oxymethyl]aziridine](/img/structure/B2503419.png)
![2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2503420.png)
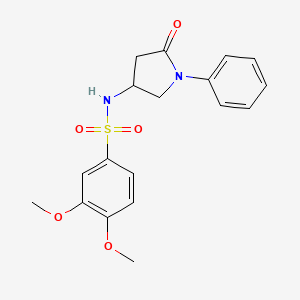

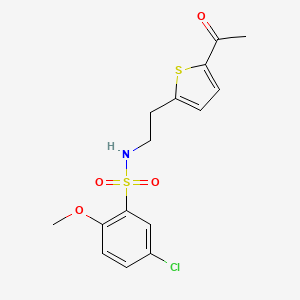
![2-[(3-Methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2503431.png)
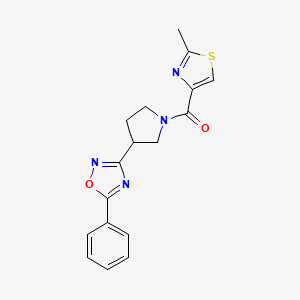


![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2503437.png)
